molecular formula C15H15NO4 B11078960 3-acetyl-2-[(2-hydroxy-5-methylphenyl)amino]-6-methyl-4H-pyran-4-one

3-acetyl-2-[(2-hydroxy-5-methylphenyl)amino]-6-methyl-4H-pyran-4-one

Cat. No.: B11078960
M. Wt: 273.28 g/mol
InChI Key: ULEUGRZKRIMGGQ-UHFFFAOYSA-N
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Description

3-ACETYL-2-(2-HYDROXY-5-METHYLANILINO)-6-METHYL-4H-PYRAN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-2-(2-HYDROXY-5-METHYLANILINO)-6-METHYL-4H-PYRAN-4-ONE typically involves the condensation of 2-HYDROXY-5-METHYLANILINE with 3-ACETYL-6-METHYL-4H-PYRAN-4-ONE under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-2-(2-HYDROXY-5-METHYLANILINO)-6-METHYL-4H-PYRAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-ACETYL-2-(2-HYDROXY-5-METHYLANILINO)-6-METHYL-4H-PYRAN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-ACETYL-2-(2-HYDROXY-5-METHYLANILINO)-6-METHYL-4H-PYRAN-4-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-ACETYL-2-(2-HYDROXYANILINO)-6-METHYL-4H-PYRAN-4-ONE
  • 3-ACETYL-2-(2-HYDROXY-4-METHYLANILINO)-6-METHYL-4H-PYRAN-4-ONE

Uniqueness

Compared to similar compounds, 3-ACETYL-2-(2-HYDROXY-5-METHYLANILINO)-6-METHYL-4H-PYRAN-4-ONE exhibits unique properties due to the position of the methyl group on the aniline ring. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

3-acetyl-2-(2-hydroxy-5-methylanilino)-6-methylpyran-4-one

InChI

InChI=1S/C15H15NO4/c1-8-4-5-12(18)11(6-8)16-15-14(10(3)17)13(19)7-9(2)20-15/h4-7,16,18H,1-3H3

InChI Key

ULEUGRZKRIMGGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC2=C(C(=O)C=C(O2)C)C(=O)C

Origin of Product

United States

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